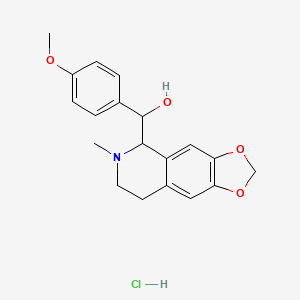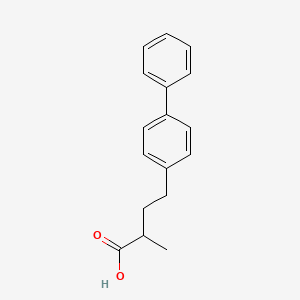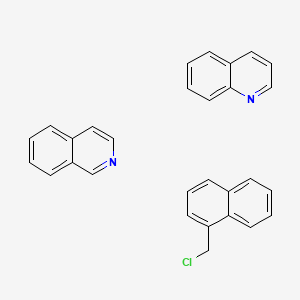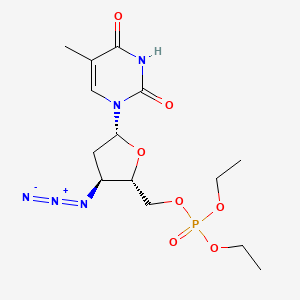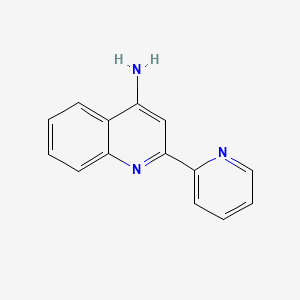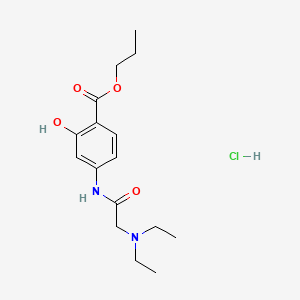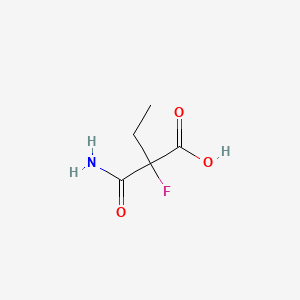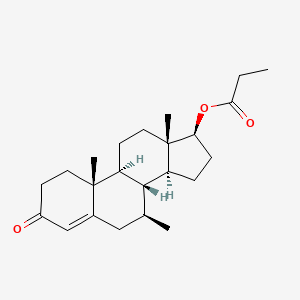
7beta-Methyltestosterone propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7beta-Methyltestosterone propionate is a synthetic derivative of testosterone, an anabolic-androgenic steroid. This compound is characterized by the addition of a methyl group at the 7th position and a propionate ester at the 17th position. These modifications enhance its anabolic properties while reducing its androgenic effects, making it a valuable compound in various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Methyltestosterone propionate typically involves the esterification of 7beta-Methyltestosterone with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7beta-Methyltestosterone propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol.
Substitution: The propionate ester can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid or base catalysts are used in transesterification reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various ester derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
7beta-Methyltestosterone propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Employed in studies investigating the effects of anabolic steroids on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and muscle-wasting conditions.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Wirkmechanismus
7beta-Methyltestosterone propionate exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to the transcription of specific genes involved in muscle growth, protein synthesis, and other anabolic processes. The compound’s unique structure allows for a more selective activation of anabolic pathways while minimizing androgenic effects.
Vergleich Mit ähnlichen Verbindungen
Testosterone propionate: Another esterified form of testosterone with similar anabolic properties but a shorter half-life.
Nandrolone propionate: A derivative of nandrolone with similar anabolic effects but different androgenic properties.
Drostanolone propionate: A synthetic anabolic-androgenic steroid with a similar structure but different pharmacokinetic properties.
Uniqueness: 7beta-Methyltestosterone propionate is unique due to its specific modifications at the 7th and 17th positions, which enhance its anabolic effects while reducing androgenic side effects. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
40475-13-6 |
|---|---|
Molekularformel |
C23H34O3 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
[(7S,8R,9S,10R,13S,14S,17S)-7,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C23H34O3/c1-5-20(25)26-19-7-6-17-21-14(2)12-15-13-16(24)8-10-22(15,3)18(21)9-11-23(17,19)4/h13-14,17-19,21H,5-12H2,1-4H3/t14-,17-,18-,19-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
JGZZOTUMEGZYFB-VLDMRYIUSA-N |
Isomerische SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)C)C |
Kanonische SMILES |
CCC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


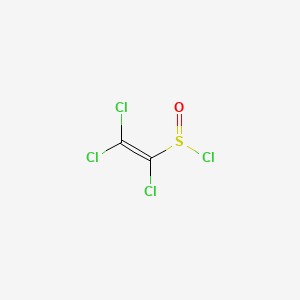
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)

![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)


